
(2R)-2-Acetamido-3-(((1R)-1-hydroxy-1,2-dihydronaphthalen-2-yl)sulfanyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Acetamido-3-(((1R)-1-hydroxy-1,2-dihydronaphthalen-2-yl)sulfanyl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetamido group, a hydroxy-dihydronaphthalenyl group, and a sulfanyl-propanoic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Acetamido-3-(((1R)-1-hydroxy-1,2-dihydronaphthalen-2-yl)sulfanyl)propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Acetamido Group: This can be achieved by reacting an appropriate amine with acetic anhydride under controlled conditions.
Introduction of the Hydroxy-Dihydronaphthalenyl Group: This step involves the reduction of a naphthalene derivative to introduce the hydroxy group.
Formation of the Sulfanyl-Propanoic Acid Moiety: This can be synthesized by reacting a thiol with a suitable propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2R)-2-Acetamido-3-(((1R)-1-hydroxy-1,2-dihydronaphthalen-2-yl)sulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxy group, forming a more saturated derivative.
Substitution: The acetamido group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a saturated hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Potential use in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R)-2-Acetamido-3-(((1R)-1-hydroxy-1,2-dihydronaphthalen-2-yl)sulfanyl)propanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the hydroxy and sulfanyl groups can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2R)-2-Acetamido-3-mercaptopropanoic acid: Similar structure but lacks the hydroxy-dihydronaphthalenyl group.
(2R)-2-Acetamido-3-hydroxypropanoic acid: Similar structure but lacks the sulfanyl group.
Uniqueness
The unique combination of functional groups in (2R)-2-Acetamido-3-(((1R)-1-hydroxy-1,2-dihydronaphthalen-2-yl)sulfanyl)propanoic acid provides it with distinct chemical and biological properties
特性
CAS番号 |
92343-86-7 |
|---|---|
分子式 |
C15H17NO4S |
分子量 |
307.4 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-[[(1R)-1-hydroxy-1,2-dihydronaphthalen-2-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C15H17NO4S/c1-9(17)16-12(15(19)20)8-21-13-7-6-10-4-2-3-5-11(10)14(13)18/h2-7,12-14,18H,8H2,1H3,(H,16,17)(H,19,20)/t12-,13?,14+/m0/s1 |
InChIキー |
UPBOCTGEVBXZNT-SMEJFCCLSA-N |
異性体SMILES |
CC(=O)N[C@@H](CSC1C=CC2=CC=CC=C2[C@H]1O)C(=O)O |
正規SMILES |
CC(=O)NC(CSC1C=CC2=CC=CC=C2C1O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





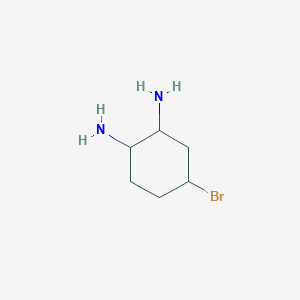
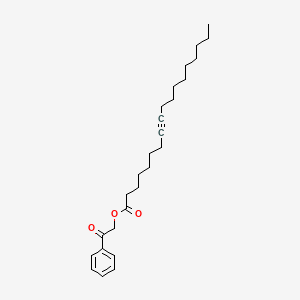
![{5-Methoxy-2-methyl-1-[4-(methylsulfanyl)benzoyl]-1H-indol-3-yl}acetic acid](/img/structure/B14368710.png)
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14368712.png)
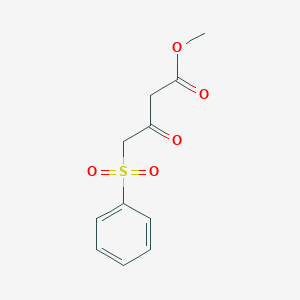
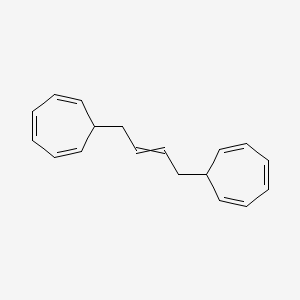
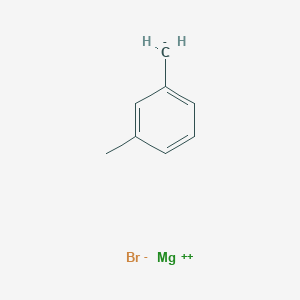
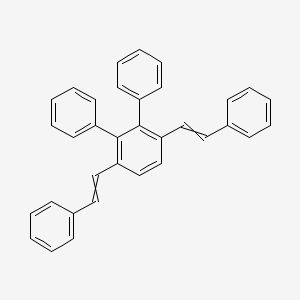
![1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B14368732.png)


